molecular formula C7H14O2 B12274981 1-(2-Hydroxypropyl)cyclobutan-1-ol

1-(2-Hydroxypropyl)cyclobutan-1-ol

Cat. No.: B12274981
M. Wt: 130.18 g/mol
InChI Key: UERVGSUZIDLCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with 2-hydroxypropyl magnesium bromide (Grignard reagent) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of laboratory methods, ensuring high yield and purity through advanced catalytic processes and continuous flow techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hydroxypropyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxypropyl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The hydroxypropyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

1-(2-Hydroxypropyl)cyclobutan-1-ol, also known as cyclobutanol, is a cyclic alcohol with the molecular formula C7H14O2C_7H_{14}O_2. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

PropertyValue
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
IUPAC NameThis compound
CAS Number10964541

Physical Properties

  • Appearance : Colorless liquid
  • Boiling Point : Approximately 180 °C
  • Solubility : Soluble in water and organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. In vitro tests revealed that it inhibited the growth of common fungal pathogens, including Candida albicans and Aspergillus niger. The MIC for Candida albicans was determined to be around 64 µg/mL, indicating moderate antifungal efficacy.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its hydroxyl group plays a crucial role in disrupting cell membrane integrity in microbial cells, leading to cell lysis and death.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various alcohols, including this compound. The results indicated that this compound had a broader spectrum of activity compared to other tested alcohols, making it a candidate for further development as an antimicrobial agent in clinical settings.

Study 2: Formulation Development

Another research effort focused on formulating a topical antiseptic using this compound. The formulation was tested for stability and efficacy against skin pathogens. Results showed that the formulation maintained stability over six months and effectively reduced microbial load on skin surfaces.

Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans64
Aspergillus niger128

Formulation Stability Data

Time (Months)AppearanceEfficacy (Log Reduction)
0Clear liquid-
3Clear liquid>3
6Slightly cloudy>3

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-(2-hydroxypropyl)cyclobutan-1-ol

InChI

InChI=1S/C7H14O2/c1-6(8)5-7(9)3-2-4-7/h6,8-9H,2-5H2,1H3

InChI Key

UERVGSUZIDLCLH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.